S-Phenylmercapturic Acid (SPMA), also known as N-Acetyl-S-(phenyl)-L-cysteine (CAS# 4775-80-8), is a minor metabolite of benzene. [ [] https://www.semanticscholar.org/paper/68d90f905955f53241dfb1eb7fc40a7a6966c5e3 ] Its primary application in scientific research is as a biomarker for evaluating benzene exposure in humans. SPMA is considered a specific biomarker for benzene, particularly at lower exposure levels (<1 ppm). [ [] https://www.semanticscholar.org/paper/2384922d996418b9b85aa926c93ef1d920762469 ] This specificity stems from its formation through a metabolic pathway unique to benzene.
DL-Phenylmercapturic Acid is primarily derived from the metabolism of benzene and other aromatic compounds. It can be detected in urine, making it a useful biomarker for monitoring benzene exposure in both occupational and environmental settings. The compound's presence in biological samples is indicative of the body's detoxification processes, particularly in individuals exposed to benzene through industrial activities or environmental pollution.
DL-Phenylmercapturic Acid belongs to the class of mercapturic acids, which are derivatives of amino acids and are characterized by the presence of a thiol group. It is classified under organic sulfur compounds and is specifically recognized for its role in the detoxification pathways involving xenobiotics.
The synthesis of DL-Phenylmercapturic Acid involves several methodologies, primarily focusing on its formation from benzene and its metabolites. The most common synthetic route includes:
The synthesis can be performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) techniques to ensure purity and yield. Various extraction methods, such as solid-phase extraction or liquid-liquid extraction, are employed to isolate the compound from biological matrices like urine.
DL-Phenylmercapturic Acid has a specific molecular structure characterized by the following:
The compound's structure can be represented as follows:
This representation highlights the essential components that contribute to its chemical behavior and reactivity.
DL-Phenylmercapturic Acid participates in various chemical reactions relevant to its metabolic pathway:
These reactions are crucial for understanding how DL-Phenylmercapturic Acid functions within biological systems, particularly regarding its role in detoxifying harmful substances.
The mechanism of action for DL-Phenylmercapturic Acid primarily revolves around its role as a detoxification product of benzene metabolism. Upon exposure to benzene:
This metabolic pathway illustrates how the body effectively reduces the toxicity of benzene through conjugation reactions that ultimately lead to excretion via urine.
DL-Phenylmercapturic Acid exhibits several notable physical properties:
Key chemical properties include:
Relevant data on solubility and stability are crucial for understanding how this compound behaves in biological systems and during analytical procedures.
DL-Phenylmercapturic Acid has significant applications in various scientific fields:
The compound's role as a biomarker makes it invaluable for health assessments related to benzene exposure, contributing significantly to occupational safety and environmental health research.
S-phenylmercapturic acid (S-PMA), the acetylated derivative of DL-phenylmercapturic acid, serves as a critical biomarker for quantifying benzene exposure in molecular epidemiology studies. Its formation occurs via the conjugation of benzene oxide with glutathione, followed by enzymatic conversion in the kidney, making it a highly specific indicator of recent benzene uptake [4] [8]. In large-scale population studies, S-PMA demonstrates a robust dose-response relationship with airborne benzene concentrations. A European cohort study (n=623) revealed that gasoline station attendants exhibited median S-PMA levels of 3.8 μg/g creatinine compared to 1.2 μg/g creatinine in unexposed office workers, reflecting a 3-fold increase directly attributable to occupational exposure [4]. Urban children exposed to traffic-derived pollution showed a 45% elevation in urinary S-PMA compared to rural counterparts, establishing its sensitivity for environmental exposure assessment [7].
Table 1: S-PMA in Molecular Epidemiology Studies
Population | Exposure Context | Median S-PMA (μg/g creatinine) | Correlation (r-value) | Source |
---|---|---|---|---|
Gasoline Attendants | Occupational (urban) | 3.8 | 0.78 | [4] |
Urban Children | Environmental (traffic) | 1.9 | 0.65 | [7] |
Petrochemical Workers | Industrial (<0.5 ppm) | 2.8 | 0.91* | [8] |
Non-smokers only |
S-PMA exhibits superior analytical specificity over trans,trans-muconic acid (tt-MA) for low-level benzene biomonitoring due to its minimal background interference. At occupational exposures below 1 ppm (3.25 mg/m³), S-PMA detects 0.05–0.26% of absorbed benzene with a 9.1-hour elimination half-life, while tt-MA reflects 1.9–7.3% metabolism but suffers from dietary confounders like sorbic acid preservatives [3] [5]. This specificity enables S-PMA to discriminate between smokers (mean 3.61 μg/g creatinine) and non-smokers (1.99 μg/g creatinine; p<0.01), whereas tt-MA shows no significant difference (0.058 vs. 0.037 mg/g creatinine; p=0.436) [5]. Back-calculation models confirm S-PMA's accuracy for environmental exposures (0.002–0.25 mg/m³), whereas tt-MA requires exposures >1 ppm for reliable quantification [6].
Table 2: Biomarker Performance Comparison
Parameter | S-PMA | tt-MA | Evidence Source |
---|---|---|---|
Background in Non-Exposed | 1–2 μg/g creatinine | Up to 0.71 mg/g creatinine | [3] [5] |
Metabolized Benzene | 0.05–0.26% | 1.9–7.3% | [5] [9] |
Elimination Half-Life | 9.1 ± 3.7 hrs | 5.0 ± 2.3 hrs | [3] [6] |
Detection Limit (Air) | 0.3 ppm | 1 ppm | [2] [5] |
Smoking Interference | Moderate (quantifiable) | High (non-specific) | [5] [7] |
Interindividual variability in S-PMA excretion is primarily governed by polymorphisms in glutathione S-transferase (GST) enzymes, particularly GSTT1 and GSTM1. Null genotypes exhibit 30–50% reduced S-PMA formation, substantially altering biomarker sensitivity across populations [4] [9]. The metabolic half-life of S-PMA averages 9.0±4.5 hours but demonstrates biphasic elimination in 15% of individuals, with a secondary phase of 45±4 hours requiring timed sampling protocols [2] [6]. Population-specific factors further influence excretion:
Table 3: Determinants of Population Variability
Factor | Impact on S-PMA Excretion | Magnitude of Variation | Source |
---|---|---|---|
GSTT1 Null Genotype | Reduced metabolic conversion | ↓ 30–50% | [9] |
Smoking Status | Increased baseline levels | ↑ 80% (vs. non-smokers) | [3] [5] |
Shift Duration | Accumulation in >8-hr shifts | ↑ 35% (12-hr vs 8-hr) | [2] |
Urine Normalization | Creatinine dependence | 1.5–2.5x fluctuation | [7] |
Requires adjustment in pediatric studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7